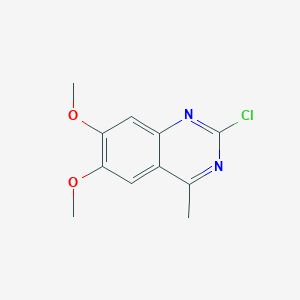
2-Chloro-6,7-dimethoxy-4-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dimethoxy-4-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinazoline typically involves the reaction of 2-chloro-4-nitroaniline with dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-methylquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-methylquinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-methylquinazoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxy-2-methylquinazoline: Similar structure but with a different substitution pattern.
2-Chloro-6,7-dimethoxy-4-quinazolinamine: Similar structure but with an amine group instead of a methyl group.
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with an additional chlorine atom.
Uniqueness
2-Chloro-6,7-dimethoxy-4-methylquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-4-methylquinazoline |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-7-4-9(15-2)10(16-3)5-8(7)14-11(12)13-6/h4-5H,1-3H3 |
InChI Key |
FCAOHGVPNUYLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















